molecular formula C16H20N4O4 B2476178 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034208-21-2

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2476178
CAS No.: 2034208-21-2
M. Wt: 332.36
InChI Key: KBFZTGOEZAZPRN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound with the molecular formula C16H20N4O4 and a molecular weight of 332.35 g/mol . This complex molecule features a 3,5-dimethylisoxazole group and a 3-methoxypyrazine ring, which are linked through an ethanone chain and a pyrrolidine ether bridge . Its specific molecular architecture, particularly the incorporation of nitrogen-containing heterocycles like the isoxazole and pyrazine, suggests potential utility in advanced medicinal chemistry and drug discovery research . Such structures are often investigated for their pharmacophore properties and their ability to interact with biological targets. The compound is assigned CAS number 2034208-21-2 . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)8-14(21)20-7-4-12(9-20)23-16-15(22-3)17-5-6-18-16/h5-6,12H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFZTGOEZAZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone represents a novel structure with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}. Its structure features an isoxazole ring, a pyrrolidine moiety, and a methoxypyrazinyl group, which may contribute to its biological effects.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Selectivity towards COX-2 has been noted in related compounds, suggesting potential anti-inflammatory applications.
  • Antimicrobial Activity : The presence of the pyrazine and isoxazole rings may enhance antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains.
  • Neuropharmacological Effects : The pyrrolidine component may influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects as seen in other pyrrolidine derivatives.

Biological Activity Data

Activity Type Effect Reference
COX InhibitionSelective COX-2 inhibition
Antibacterial ActivityMIC values < 0.5 µg/mL against S. flexneri
Antifungal ActivityEffective against C. albicans
Neurotransmitter ModulationPotential anxiolytic effects

Case Studies

  • Inflammation Model : In a study assessing the anti-inflammatory properties of related compounds, it was found that certain derivatives significantly reduced edema in carrageenan-induced models, indicating potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Screening : A series of pyrazole derivatives were evaluated for their antimicrobial activity. The compound exhibited notable potency against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.
  • Neuropharmacological Assessment : In animal models, compounds with similar structural features demonstrated significant reductions in anxiety-like behaviors, suggesting that this class of compounds may be beneficial for treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Pyrazole- and thiophene-based derivatives (e.g., compounds 7a and 7b from ): These feature pyrazole and thiophene cores instead of isoxazole. Thiophenes are more electron-rich and planar compared to isoxazoles, which could alter π-π stacking interactions in biological systems. The absence of a pyrazine ether in these analogs may reduce hydrogen-bonding capacity .

Isoxazolopyridazines and triazole-containing pyridines (e.g., 10a from ): These share the isoxazole motif but incorporate triazole and pyridine rings.

Physicochemical Properties

  • Solubility: The methoxypyrazine group may improve water solubility compared to non-polar analogs like 7a/7b, which lack polar substituents.
  • Metabolic stability : Isoxazoles are generally more resistant to oxidative metabolism than pyrazoles (as in 7a/7b ) due to reduced ring strain and electron-withdrawing effects .

Data Table: Key Comparisons

Feature Target Compound Analog 7a/7b () Analog 10a ()
Core heterocycle Isoxazole + pyrazine Pyrazole + thiophene Isoxazole + triazole + pyridine
Key substituents 3-Methoxypyrazin-2-yloxy Malononitrile/ethyl cyanoacetate 3-Nitrophenyl triazole
Flexibility High (pyrrolidine linker) Moderate (thiophene rigidity) Low (triazole rigidity)
Potential bioactivity Kinase inhibition (inferred) Antifungal/antibacterial (inferred) Anticancer (explicit in )

Research Findings and Limitations

  • Stereochemical impact : emphasizes that optical rotation and configuration (e.g., 3′R* in dendalone derivatives) significantly influence bioactivity. The target compound’s pyrrolidine stereochemistry (if chiral) may similarly affect target engagement .
  • Synthesis challenges: Unlike the straightforward reflux methods in and , the target compound’s synthesis may require advanced coupling techniques (e.g., Mitsunobu reaction for ether formation), though procedural details are absent in the provided evidence .
  • Data gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are unavailable, limiting quantitative comparisons.

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